molecular formula C10H11NaO5 B579978 Sodium 3-(4-Hydroxy-3-methoxyphenyl)lactate CAS No. 77305-02-3

Sodium 3-(4-Hydroxy-3-methoxyphenyl)lactate

カタログ番号: B579978
CAS番号: 77305-02-3
分子量: 234.183
InChIキー: VYPSMFXPMZZSSK-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sodium 3-(4-Hydroxy-3-methoxyphenyl)lactate (CAS: 77305-02-3) is a sodium salt derivative of the phenolic lactonic acid, 3-(4-Hydroxy-3-methoxyphenyl)lactic acid. Its molecular formula is C₁₀H₁₁NaO₅, with a molecular weight of 234.18 g/mol . Structurally, it features a 4-hydroxy-3-methoxyphenyl group attached to a lactate backbone, with a sodium counterion enhancing its solubility and stability. This compound is commercially available as a research chemical, as indicated by its inclusion in the TCI Chemicals catalog (Product Code: H0538-1G) .

特性

IUPAC Name

sodium;2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O5.Na/c1-15-9-5-6(2-3-7(9)11)4-8(12)10(13)14;/h2-3,5,8,11-12H,4H2,1H3,(H,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYPSMFXPMZZSSK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC(C(=O)[O-])O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00659916
Record name Sodium 2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77305-02-3
Record name Sodium 2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Key Reaction Parameters

  • Reactant Ratios : A molar ratio of 1:0.9–1.28 (vanillactic acid to NaOH) ensures complete neutralization while minimizing excess base.

  • Temperature Control : The exothermic reaction is maintained at 60–75°C to optimize reaction kinetics and prevent thermal degradation.

  • pH Monitoring : The endpoint is determined by adjusting the pH to 6.90–7.10 using microtitrimetry or potentiometric titration.

Table 1: Neutralization Reaction Conditions

ParameterOptimal RangeSource
Molar Ratio (Acid:Base)1:0.9–1.28
Temperature60–75°C
Final pH6.90–7.10

Purification and Quality Assurance

Post-neutralization, the crude product undergoes purification to achieve pharmaceutical-grade purity (>99.0% HPLC).

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to isolate the sodium salt from unreacted precursors and byproducts. TCI Chemicals specifies a purity threshold of >99.0% area% under reversed-phase conditions.

Ion Exchange Titration

Supplemental purity validation is performed via ion exchange titration, ensuring a minimum purity of 95.0%. This dual-method approach guarantees compliance with research and industrial standards.

Table 2: Purification Specifications

MethodPurity ThresholdSource
HPLC>99.0% area%
Ion Exchange Titration>95.0%
ConditionDurationSource
Room Temperature<30 days
–20°C≤1 month
–80°C≤6 months

Industrial-Scale Production Considerations

The patent CN102838476B outlines a scalable protocol for sodium lactate solutions, which can be adapted for this compound. Key adaptations include:

  • Batch Size Optimization : Incremental addition of NaOH to manage exothermicity in large reactors.

  • Solvent Selection : Aqueous ethanol (50–70%) enhances solubility during crystallization.

Analytical Validation

Structural Confirmation

  • NMR Spectroscopy : Proton and carbon-13 NMR verify the integrity of the aromatic and lactate moieties.

  • Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 234.18 ([M+Na]⁺).

Regulatory Compliance

  • Hazardous Substance Codes : HS 2918.99-000 for international shipping.

  • GHS Classification : Non-hazardous under current guidelines .

化学反応の分析

Types of Reactions

Sodium 3-(4-Hydroxy-3-methoxyphenyl)lactate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include quinones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

作用機序

The mechanism of action of Sodium 3-(4-Hydroxy-3-methoxyphenyl)lactate involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s hydroxyl and methoxy groups play a crucial role in its binding affinity and specificity towards its targets .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural or functional similarities with Sodium 3-(4-Hydroxy-3-methoxyphenyl)lactate:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound 77305-02-3 C₁₀H₁₁NaO₅ 234.18 Sodium salt; 4-hydroxy-3-methoxy substitution
3-(4-Hydroxyphenyl)lactate 306-23-0 C₉H₉O₄ 181.17 Free acid form; lacks methoxy group
Vanillactic acid (3-(4-Hydroxy-3-methoxyphenyl)lactic acid) - C₁₀H₁₂O₅ 212.20 Free acid form; same substitution pattern
DL-4-Hydroxyphenyllactic Acid 306-23-0 C₉H₁₀O₄ 182.17 Racemic mixture; lacks methoxy group
3-Hydroxy-4-methoxycinnamic Acid - C₁₀H₁₀O₄ 194.18 Cinnamic acid backbone; positional isomer

Sources :

Key Observations :

  • Ionization State : The sodium salt form enhances aqueous solubility compared to its free acid counterpart (Vanillactic acid), making it preferable for pharmaceutical or biochemical applications .

Physicochemical Properties

Property This compound 3-(4-Hydroxyphenyl)lactate Vanillactic Acid
Melting Point Not reported Not reported Not reported
Boiling Point - 414.4°C (at 760 mmHg) -
Water Solubility High (due to sodium salt) Moderate Low
pKa ~3.5 (carboxylic acid) ~3.5 ~3.5
Hazard Profile Irritant (Xi) Irritant (Xi) Irritant (Xi)

Sources :

Notes:

  • Boiling point data for 3-(4-Hydroxyphenyl)lactate suggests thermal stability, though experimental validation is lacking for the sodium salt .
  • The sodium salt’s improved solubility is inferred from its ionic nature, critical for formulations requiring bioavailability .
Antioxidant Potential
  • Vanillactic Acid: Structurally analogous to this compound, phenolic acids like vanillactic acid exhibit radical-scavenging activity against DPPH free radicals (IC₅₀: 10–50 μM in Viburnum extracts) .

Sources :

生物活性

Sodium 3-(4-Hydroxy-3-methoxyphenyl)lactate, also known as sodium 2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoate, is a sodium salt derived from 4-hydroxy-3-methoxycinnamic acid (HMCA). This compound has garnered attention due to its potential biological activities, particularly in the context of metabolic health, antioxidant properties, and its interaction with gut microbiota. This article reviews the biological activity of this compound based on recent studies and findings.

PropertyValue
CAS Number 77305-02-3
Molecular Formula C10H11NaO5
Molecular Weight 234.183 g/mol
Appearance White-yellow crystalline powder
Purity ≥99.0% (HPLC)

Metabolic Effects

Recent studies have demonstrated that this compound exhibits significant metabolic benefits. Notably, it has been shown to improve insulin sensitivity and mitigate obesity-related complications induced by high-fat diets (HFD). The underlying mechanism involves the conversion of HMCA into 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) by gut microbiota, which subsequently modulates metabolic pathways related to lipid metabolism and insulin regulation .

Gut Microbiota Interaction

The compound influences gut microbiota composition, promoting the growth of beneficial bacteria from the phylum Bacteroidetes while reducing Firmicutes populations. This modulation is crucial for maintaining metabolic homeostasis and preventing metabolic disorders such as obesity and type 2 diabetes .

Antioxidant Activity

This compound has been identified as a potent antioxidant. Its ability to scavenge free radicals contributes to reducing oxidative stress in various biological systems. The antioxidant properties are attributed to its phenolic structure, which allows it to donate electrons and neutralize reactive oxygen species (ROS) .

Pharmacological Properties

The compound has been investigated for various pharmacological activities:

  • Antiproliferative Effects : Studies indicate that chalcone derivatives, including this compound, exhibit antiproliferative effects against cancer cell lines, suggesting potential applications in cancer therapy .
  • Antimicrobial Activity : Research has shown that compounds similar to this compound possess antibacterial and antifungal properties, making them candidates for therapeutic agents against microbial infections .

Case Studies

  • Metabolic Health Improvement : A study involving animal models demonstrated that dietary supplementation with HMCA led to a reduction in body weight and improvement in liver function markers associated with fatty liver disease. The conversion of HMCA to HMPA was pivotal in these outcomes, indicating a direct link between gut microbiota activity and metabolic health improvements .
  • Antioxidant Efficacy : In vitro studies have shown that this compound significantly reduces oxidative stress markers in cultured cells exposed to oxidative agents. This suggests its potential utility in preventing oxidative damage in various diseases .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for structural characterization of Sodium 3-(4-Hydroxy-3-methoxyphenyl)lactate?

  • Methodological Answer :

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement. SHELX is robust for resolving stereochemistry and validating hydrogen bonding patterns in crystalline forms .
  • NMR spectroscopy : Employ 1H^1H- and 13C^{13}C-NMR to confirm the aromatic proton environment (4-hydroxy-3-methoxyphenyl group) and lactate backbone. Coupling constants in 1H^1H-NMR can distinguish between stereoisomers .
  • High-resolution mass spectrometry (HRMS) : Verify molecular weight (234.18 g/mol) and sodium adduct formation (m/z 235.18) with electrospray ionization (ESI) .

Q. What synthetic routes are documented for this compound?

  • Methodological Answer :

  • Esterification of 3-(4-Hydroxy-3-methoxyphenyl)lactic acid : React the free acid with sodium hydroxide in aqueous ethanol. Monitor pH to ensure complete neutralization and precipitate the sodium salt .
  • Purification : Use recrystallization from methanol/water mixtures to achieve ≥95% purity. Validate purity via HPLC with UV detection at 280 nm (aromatic absorption) .

Q. How can researchers ensure the stability of this compound during experimental workflows?

  • Methodological Answer :

  • Storage : Store at 2–8°C in airtight, light-protected containers to prevent oxidation of the phenolic hydroxyl group .
  • Solvent compatibility : Avoid dimethyl sulfoxide (DMSO) for long-term stock solutions due to potential ester degradation. Use water or phosphate-buffered saline (pH 7.4) .

Advanced Research Questions

Q. How can discrepancies in reported solubility data for this compound be resolved?

  • Methodological Answer :

  • Solubility profiling : Conduct equilibrium solubility studies in buffers (pH 1–8) at 25°C using UV spectrophotometry. Compare results with computational predictions (e.g., logP from ACD/Labs) .
  • Purity assessment : Use LC-MS to rule out impurities (e.g., residual free acid) that may alter solubility. Cross-validate with Karl Fischer titration for water content .

Q. What challenges arise when studying the metabolic pathways of this compound in vivo?

  • Methodological Answer :

  • Metabolite identification : Employ 13C^{13}C-isotopic labeling and tracer studies to track lactate backbone cleavage and phenyl group hydroxylation. Use tandem MS for fragment pattern analysis .
  • Model systems : Compare rodent pharmacokinetics with human hepatocyte assays to address interspecies variability. Note that sodium ions may influence renal clearance rates .

Q. How does the sodium counterion affect bioavailability compared to the free acid form?

  • Methodological Answer :

  • Dissolution testing : Perform intrinsic dissolution rate (IDR) studies in simulated gastric fluid. Sodium salts typically exhibit 2–3× faster dissolution than free acids due to enhanced hydrophilicity .
  • Permeability assays : Use Caco-2 cell monolayers to compare apparent permeability (Papp_{app}). Sodium salts may show reduced passive diffusion but increased paracellular transport via tight junctions .

Data Contradiction Analysis

Q. Conflicting reports on the compound’s logP: How to reconcile experimental and predicted values?

  • Critical Evaluation :

  • Experimental logP : Measure via shake-flask method (octanol/water) at pH 7.4. Reported experimental logP values (−0.8 to −0.2) may deviate from predicted values (−0.5) due to sodium ion hydration effects .
  • Adjust for ionization : Apply the Henderson-Hasselbalch equation to correct logP for the compound’s anionic state at physiological pH .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。